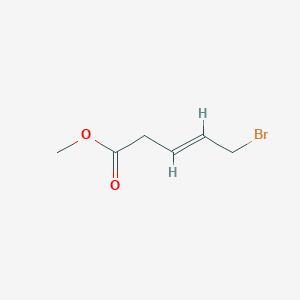
Methyl 5-bromopent-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromopent-3-enoate is an organic compound with the molecular formula C₆H₉BrO₂ and a molecular weight of 193.04 g/mol . It is a brominated ester that is used in various chemical reactions and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-bromopent-3-enoate can be synthesized through the bromination of methyl pent-3-enoate. The reaction typically involves the addition of bromine (Br₂) to methyl pent-3-enoate in the presence of a solvent such as dichloromethane (CH₂Cl₂) at low temperatures . The reaction is exothermic and must be carefully controlled to prevent over-bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of automated systems allows for better temperature regulation and efficient mixing of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromopent-3-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), amine (NH₂), or thiol (SH) groups.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of methyl 5-hydroxypent-3-enoate, methyl 5-aminopent-3-enoate, or methyl 5-mercaptopent-3-enoate.
Reduction: Formation of 5-bromopent-3-en-1-ol.
Oxidation: Formation of 5-bromopent-3-enoic acid.
Applications De Recherche Scientifique
Methyl 5-bromopent-3-enoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-bromopent-3-enoate involves its reactivity with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-chloropent-3-enoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-iodopent-3-enoate: Similar structure but with an iodine atom instead of bromine.
Methyl 5-fluoropent-3-enoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl 5-bromopent-3-enoate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo .
Propriétés
Formule moléculaire |
C6H9BrO2 |
|---|---|
Poids moléculaire |
193.04 g/mol |
Nom IUPAC |
methyl (E)-5-bromopent-3-enoate |
InChI |
InChI=1S/C6H9BrO2/c1-9-6(8)4-2-3-5-7/h2-3H,4-5H2,1H3/b3-2+ |
Clé InChI |
YTBXNIPJPAPVPW-NSCUHMNNSA-N |
SMILES isomérique |
COC(=O)C/C=C/CBr |
SMILES canonique |
COC(=O)CC=CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


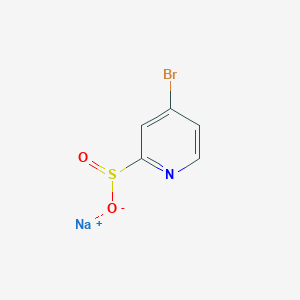
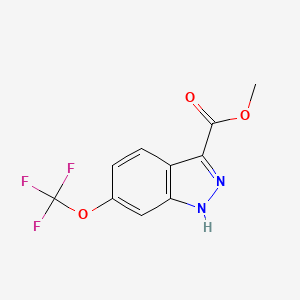
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
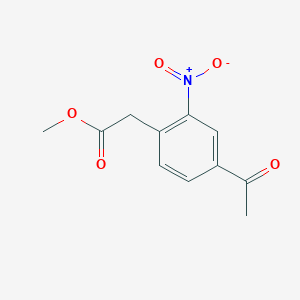
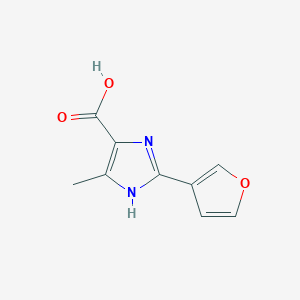
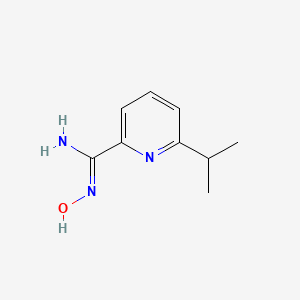

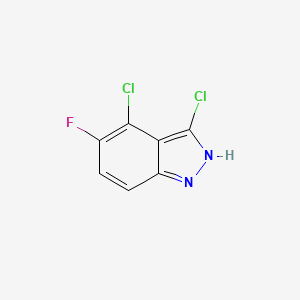



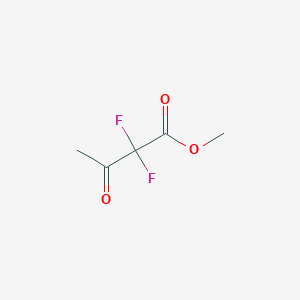
![2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678081.png)
